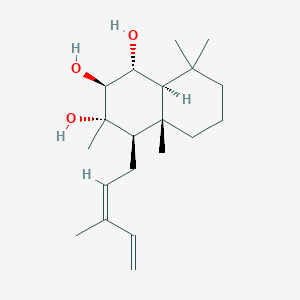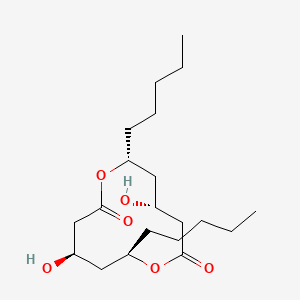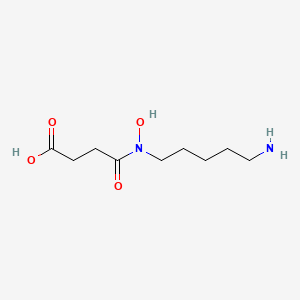
N-(3-carboxypropanoyl)-N-hydroxycadaverine
Vue d'ensemble
Description
N-(3-carboxypropanoyl)-N-hydroxycadaverine is a N-substituted cadaverine.
Applications De Recherche Scientifique
Biosynthesis and Natural Products
- Hydroxamate Group Functions : Hydroxamate groups, as found in N-(3-carboxypropanoyl)-N-hydroxycadaverine, are crucial in the biological function of various natural products. For example, trichostatin A, a compound inhibiting histone deacetylases, coordinates with a hydroxamate group for its activity. Additionally, desferrioxamines, iron-chelating compounds produced by Streptomyces, incorporate hydroxamate groups for ferric iron chelation. The biosynthesis of desferrioxamines involves the condensation of N-hydroxycadaverine derivatives, which could include N-(3-carboxypropanoyl)-N-hydroxycadaverine, demonstrating its potential role in natural product synthesis (Ronan et al., 2018).
Nanoparticle Conjugation and Cellular Applications
- NHS-mediated Quantum Dots Conjugation : In the field of nanotechnology, N-(3-carboxypropanoyl)-N-hydroxycadaverine derivatives have been implicated in conjugation processes. A study utilized N-hydroxysulfo-succinimide (NHS), a derivative, to conjugate peptides or proteins with quantum dots (QDs), enhancing cellular labeling capabilities. This application showcases the potential of N-(3-carboxypropanoyl)-N-hydroxycadaverine in facilitating bioconjugation for diagnostic and therapeutic purposes (Shan et al., 2008).
Nanoparticle Biocompatibility
- Hydroxyapatite Nanoparticle Uptake : The influence of surface charges on the uptake of hydroxyapatite nanoparticles by osteoblast cells was examined. Surface modification of nanoparticles using carboxylic acids, which could potentially involve N-(3-carboxypropanoyl)-N-hydroxycadaverine or its derivatives, alters their surface charge. This modification affects cellular uptake and viability, indicating the utility of such compounds in developing nanomaterials for biomedical applications (Chen et al., 2011).
Hybrid Magnetic Hydrogels for Drug Delivery
- Hybrid Hydrogels in Drug-Delivery : The development of hybrid magnetic hydrogels, where magnetic nanoparticles are used as crosslinkers in carboxymethylcellulose or hyaluronic acid polymers, is a notable application. The incorporation of carboxylic acid-functionalized nanoparticles, potentially including N-(3-carboxypropanoyl)-N-hydroxycadaverine, can improve drug delivery capabilities. These hydrogels show promise in controlled drug release, highlighting the importance of such compounds in pharmaceutical research (Barbucci et al., 2012).
Propriétés
IUPAC Name |
4-[5-aminopentyl(hydroxy)amino]-4-oxobutanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O4/c10-6-2-1-3-7-11(15)8(12)4-5-9(13)14/h15H,1-7,10H2,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUXMGAKZQBQIAH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCN)CCN(C(=O)CCC(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



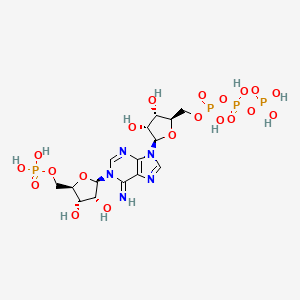
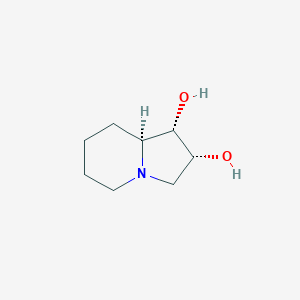
![(1S,3S,8S,9R,12S,14R,16S)-16-hydroxy-5,14-dimethyl-5-azatetracyclo[7.7.0.01,12.03,8]hexadecan-10-one](/img/structure/B1245871.png)
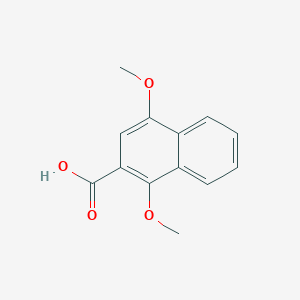
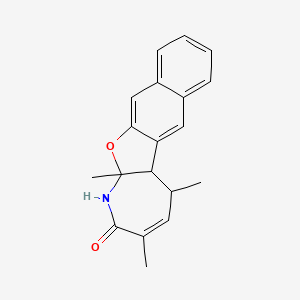


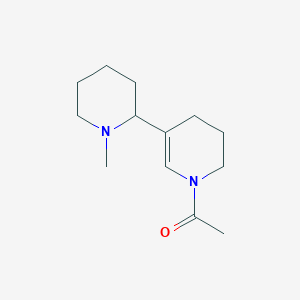

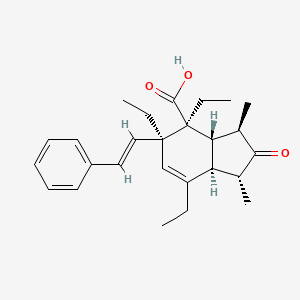
![(2S)-4-[(8R,13R)-8,13-dihydroxy-13-[(2R,5R)-5-[(2R,5R)-5-[(1R)-1-hydroxyundecyl]oxolan-2-yl]oxolan-2-yl]tridecyl]-2-methyl-2H-furan-5-one](/img/structure/B1245884.png)
